Physicochemical Profile: Lipophilicity and Solubility Distinguish 5-Amino-3-pyridinecarboxamide from Nicotinamide for Formulation and Assay Development
5-Amino-3-pyridinecarboxamide exhibits significantly lower lipophilicity and higher aqueous solubility compared to the parent compound nicotinamide, which directly impacts formulation design and in vitro assay compatibility [1]. The XLogP3 value of -1.0 for 5-amino-3-pyridinecarboxamide is 0.37 log units more hydrophilic than nicotinamide's XLogP3 of -0.63 [2]. This translates to a measured aqueous solubility of 46.5 mg/mL (0.339 mol/L) for 5-amino-3-pyridinecarboxamide, classifying it as 'very soluble' .
| Evidence Dimension | Lipophilicity (XLogP3) and Aqueous Solubility |
|---|---|
| Target Compound Data | XLogP3 = -1.0; Solubility = 46.5 mg/mL (0.339 mol/L) |
| Comparator Or Baseline | Nicotinamide: XLogP3 = -0.63; Solubility data not directly provided but generally lower due to higher logP |
| Quantified Difference | ΔXLogP3 = -0.37 (more hydrophilic); Solubility = 46.5 mg/mL |
| Conditions | XLogP3 computed by XLogP3 3.0 (PubChem); Solubility measured by ESOL topological method (Bidepharm) |
Why This Matters
The 0.37 log unit difference in lipophilicity and the quantified high solubility directly affect compound handling, solvent selection for biological assays, and potential for in vivo administration, making 5-amino-3-pyridinecarboxamide a distinct choice for hydrophilic drug design or when high aqueous compatibility is required.
- [1] PubChem. (2025). 3-Pyridinecarboxamide, 5-amino-. Computed Properties: XLogP3. View Source
- [2] PubChem. (2025). Nicotinamide. Computed Properties: XLogP3. PubChem CID 936. View Source
